

Application Notes and Protocols: Measuring BMS-820132 Effects on Insulin Secretion in Islets

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Compound of Interest

Compound Name: BMS-820132

Cat. No.: B15615310

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Introduction

BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in pancreatic β -cells that acts as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).^{[1][2]}

Activation of glucokinase is a therapeutic strategy for type 2 diabetes, aiming to enhance insulin release in a glucose-dependent manner.^{[1][3]} These application notes provide detailed protocols for the isolation of pancreatic islets and the subsequent measurement of the effects of **BMS-820132** on insulin secretion. The provided methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of glucokinase activators.

Data Presentation

As specific in vitro dose-response data for **BMS-820132** on isolated islets is not publicly available, the following tables present representative data for a generic partial glucokinase activator (GKA) to illustrate the expected experimental outcomes.

Table 1: Effect of a Partial Glucokinase Activator on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rodent Islets

Glucose Concentration (mM)	Vehicle Control (Insulin ng/islet/h)	Partial GKA (1 μ M) (Insulin ng/islet/h)	Fold Increase
2.8	0.5 \pm 0.1	0.6 \pm 0.1	1.2
8.3	2.5 \pm 0.3	4.5 \pm 0.4	1.8
16.7	5.0 \pm 0.5	8.0 \pm 0.7	1.6

Data are represented as mean \pm standard error of the mean (SEM) from a hypothetical experiment.

Table 2: Dose-Response of a Partial Glucokinase Activator on Insulin Secretion at a Stimulatory Glucose Concentration (16.7 mM)

Partial GKA Concentration (μ M)	Insulin Secretion (ng/islet/h)	% of Maximal Response
0 (Vehicle)	5.0 \pm 0.5	0%
0.1	6.0 \pm 0.6	33%
1	8.0 \pm 0.7	100%
10	8.2 \pm 0.8	107%
100	8.3 \pm 0.8	110%

Data are represented as mean \pm SEM from a hypothetical experiment.

Experimental Protocols

Protocol 1: Isolation of Murine Pancreatic Islets

This protocol describes the enzymatic digestion of the pancreas followed by purification to isolate islets of Langerhans from mice.

Materials:

- Collagenase P solution (ice-cold)
- Hanks' Balanced Salt Solution (HBSS)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
- Histopaque-1077
- Surgical instruments (scissors, forceps)
- Syringes and needles (30G)
- 50 mL conical tubes
- Petri dishes
- Dissection microscope

Procedure:

- Pancreas Inflation and Digestion:
 1. Euthanize the mouse using a CO2 chamber.
 2. Make a midline incision to expose the abdominal cavity.
 3. Locate the common bile duct and clamp it near the liver.
 4. Inject 2-3 mL of ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
 5. Carefully dissect the inflated pancreas and place it in a 50 mL tube containing 3 mL of ice-cold collagenase P solution.
 6. Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.
 7. Stop the digestion by adding 40 mL of ice-cold HBSS.

- Islet Purification:

1. Centrifuge the digested tissue at 215 x g for 2 minutes at room temperature and discard the supernatant.
2. Resuspend the pellet in 10 mL of room temperature Histopaque-1077.
3. Gently overlay with 10 mL of room temperature HBSS to create a density gradient.
4. Centrifuge at 900 x g for 20 minutes with no brake.
5. Islets will be located at the interface of the Histopaque and HBSS layers.
6. Carefully collect the islet layer and transfer to a new 50 mL tube.
7. Wash the islets three times with HBSS by centrifugation at 215 x g for 2 minutes.

- Islet Culture:

1. After the final wash, resuspend the islets in complete RPMI 1640 medium.
2. Transfer the islets to a petri dish and hand-pick clean islets under a dissection microscope.
3. Culture the isolated islets overnight in complete RPMI 1640 medium at 37°C in a 5% CO₂ incubator before conducting experiments.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for measuring insulin secretion from isolated islets in response to different glucose concentrations and the presence of **BMS-820132**.

Materials:

- Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.56 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 20 mM HEPES, 25 mM NaHCO₃, and 0.2% bovine serum albumin (BSA), pH 7.4.

- Low glucose KRBH (2.8 mM glucose)
- High glucose KRBH (16.7 mM glucose)
- **BMS-820132** stock solution (in DMSO)
- Isolated pancreatic islets
- 96-well plates
- Insulin ELISA kit

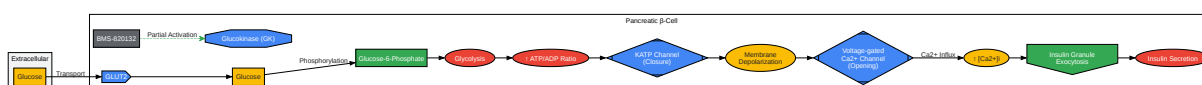
Procedure:

- Islet Preparation:
 1. After overnight culture, hand-pick islets of similar size into groups of 10 islets per well of a 96-well plate.
- Pre-incubation:
 1. Wash the islets twice with low glucose KRBH.
 2. Pre-incubate the islets in 200 μ L of low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
- Incubation with Test Compounds:
 1. After pre-incubation, carefully remove the supernatant.
 2. Add 200 μ L of KRBH containing the desired glucose concentration (e.g., 2.8 mM, 8.3 mM, or 16.7 mM) with either vehicle (DMSO) or different concentrations of **BMS-820132**.
 3. Incubate the plate for 1 hour at 37°C.
- Sample Collection and Analysis:
 1. Following incubation, collect the supernatant from each well.

2. Store the supernatant at -20°C until the insulin concentration is measured.
 3. Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
- Data Normalization (Optional but Recommended):
 1. To account for variations in islet size, the insulin secretion data can be normalized to the total insulin content of the islets in each well.
 2. After collecting the supernatant, add acid-ethanol to the islets to extract the remaining insulin.
 3. Measure the insulin content of the acid-ethanol extract using an insulin ELISA kit.
 4. Express the insulin secretion as a percentage of the total insulin content.

Mandatory Visualizations

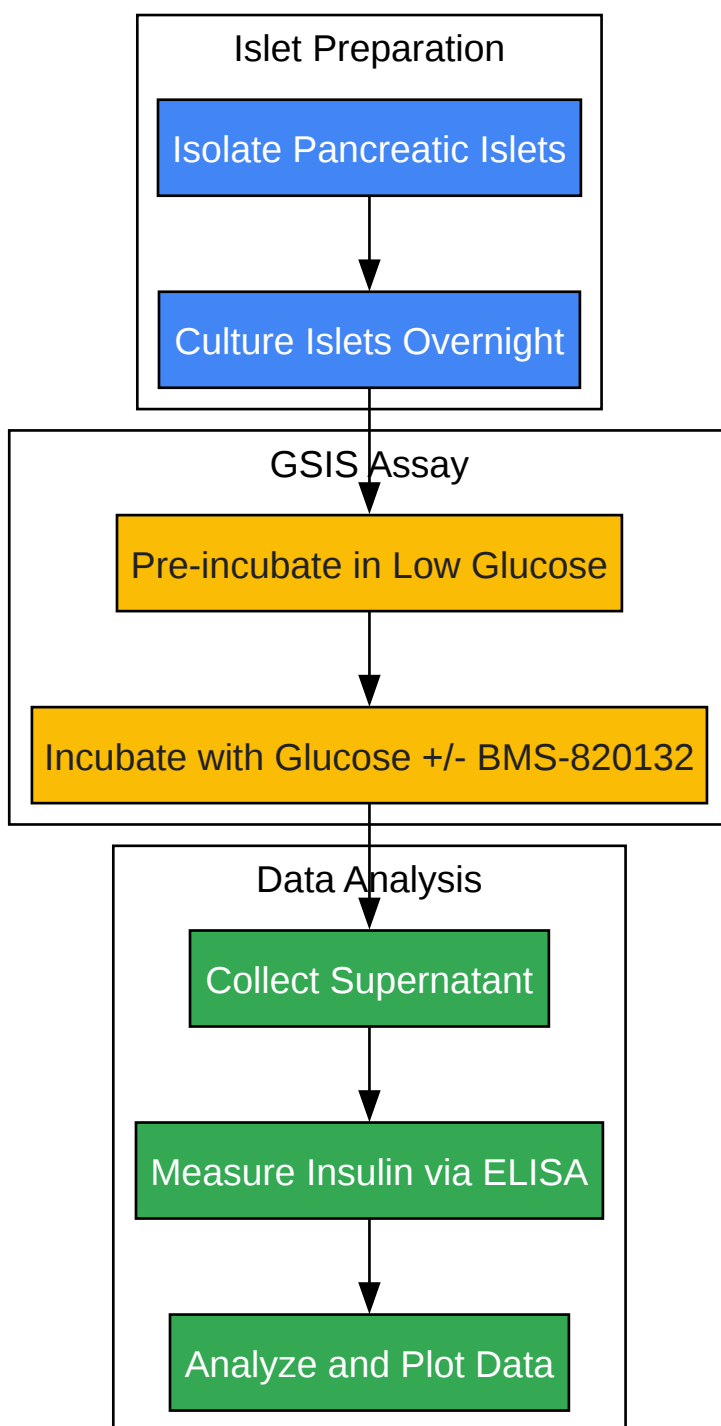
Glucokinase Signaling Pathway in Pancreatic β -Cells



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Caption: Glucokinase signaling pathway in pancreatic β -cells.

Experimental Workflow for Measuring BMS-820132 Effects



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Caption: Experimental workflow for assessing **BMS-820132** effects.

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References

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